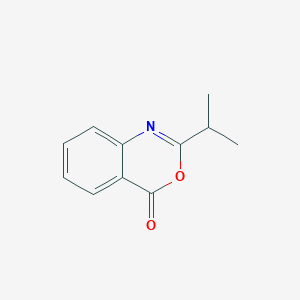

![molecular formula C6H15ClOSi B180322 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- CAS No. 18171-24-9](/img/structure/B180322.png)

1-Propanol, 3-[(chloromethyl)dimethylsilyl]-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

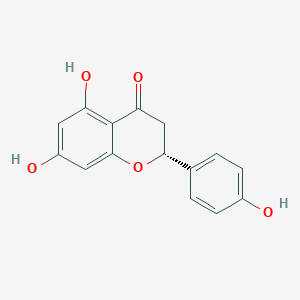

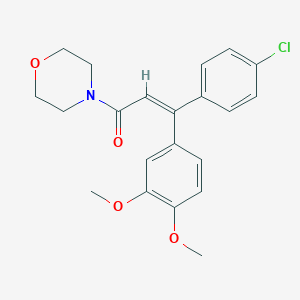

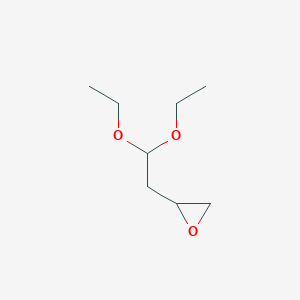

1-Propanol, 3-[(chloromethyl)dimethylsilyl]- is a chemical compound with the molecular formula C6H15ClOSi and a molecular weight of 166.72 . It appears as a transparent liquid . This compound is used for experimental and research purposes .

Synthesis Analysis

The synthesis of 3-[(chloromethyl)dimethylsilyl]propan-1-ol involves the use of toluene-4-sulfonic acid in methanol at 20 degrees Celsius for 24 hours . The yield of this reaction is reported to be 92% .Molecular Structure Analysis

The molecular structure of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- consists of a propanol backbone with a chloromethyl dimethylsilyl group attached to the third carbon .Aplicaciones Científicas De Investigación

Asymmetric Synthesis

- "1-Propanol, 3-[(chloromethyl)dimethylsilyl]-" has been utilized in the asymmetric synthesis of certain compounds. For example, it's used in the synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate in antidepressant drug synthesis. This process involves microbial reductases and has shown high enantioselectivity, which is crucial for creating specific drug enantiomers (Choi et al., 2010).

Reaction Studies

- Studies on alkylaluminum compounds with cyclic ethers include the reaction with derivatives like 3,3-bis(chloromethyl), leading to various propanols, demonstrating the compound's reactivity and potential in organic synthesis (Miller, 1968).

Catalysis

- In catalysis, the compound finds applications in hydrogenation reactions, such as in the hydrogenation of dimethyl malonate to 1,3-propanediol, showcasing its role in industrial chemical processes (Zheng et al., 2017).

Copolymerization

- This chemical is also relevant in copolymerization processes. For example, it has been used in the copolymerization of propylene and certain monomers, contributing to the development of polymers with high thermooxidative stability (Wilén & Näsman, 1994).

Biochemical Applications

- Its biochemical applications include its use in the biocatalytic asymmetric reduction of 3-chloropropiophenone to (S)-3-chloro-1-phenyl-1-propanol, highlighting its role in producing optically pure intermediates for drug synthesis (Huang, 2015).

Propiedades

IUPAC Name |

3-[chloromethyl(dimethyl)silyl]propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15ClOSi/c1-9(2,6-7)5-3-4-8/h8H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFRHWIVWJKUIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCO)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClOSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60477315 |

Source

|

| Record name | 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propanol, 3-[(chloromethyl)dimethylsilyl]- | |

CAS RN |

18171-24-9 |

Source

|

| Record name | 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

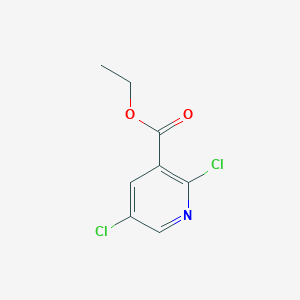

![5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid](/img/structure/B180256.png)